2-Methyl-1-[(trimethylsilyl)methyl]cyclopentane-1-carbaldehyde
Description
Properties
Molecular Formula |
C11H22OSi |
|---|---|
Molecular Weight |
198.38 g/mol |
IUPAC Name |
2-methyl-1-(trimethylsilylmethyl)cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C11H22OSi/c1-10-6-5-7-11(10,8-12)9-13(2,3)4/h8,10H,5-7,9H2,1-4H3 |
InChI Key |
WEXVBMRZGGCHSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1(C[Si](C)(C)C)C=O |
Origin of Product |
United States |
Preparation Methods
Catalytic Vapor-Phase Dehydration of Tetrahydropyran Derivatives
Method Overview:
This approach is based on the dehydration and isomerization of tetrahydropyran-2-methanol derivatives to yield cyclopentane carbaldehydes, which can be further functionalized to incorporate methyl and silyl groups at specific positions.
Preparation of Tetrahydropyran-2-methanol:
The synthesis begins with the condensation of alpha, beta-unsaturated aldehydes such as acrolein or its homologs. This condensation is catalyzed by acids or Lewis acids, often in the presence of polymerization inhibitors like hydroquinone, to prevent side reactions. The process involves heating the aldehyde in an inert solvent (e.g., benzol) at elevated temperatures (~0°C to room temperature) under controlled pressure to favor dimerization, leading to dihydropyran carboxaldehyde intermediates.Catalytic Dehydration and Isomerization:
The dihydropyran carboxaldehyde undergoes vapor-phase dehydration over inorganic catalysts such as alumina or silica-alumina at high temperatures (above 300°C). This step effectively removes water, facilitating ring contraction and formation of cyclopentane carbaldehyde derivatives. The dehydration process is often coupled with hydrogenation to reduce the aldehyde to the corresponding alcohol or methylated derivatives.Hydrogenation and Functional Group Modification:
The aldehyde group can be selectively reduced to a methyl group via catalytic hydrogenation using Raney nickel or palladium catalysts under high hydrogen pressures (e.g., >1500 psi) and temperatures exceeding 50°C. The presence of a silyl group, such as trimethylsilyl, can be introduced prior to dehydration or during hydrogenation by silylating agents like chlorotrimethylsilane, enabling the formation of the target compound with the (trimethylsilyl)methyl substituent.
- High selectivity and yield due to controlled vapor-phase dehydration.
- Compatibility with various functional groups, allowing tailored modifications.
- Requires specialized equipment for vapor-phase reactions.
- Precise control of temperature and pressure is critical to prevent over-dehydration or side reactions.
Multi-Step Synthesis via Olefinic Aldehyde Condensation and Hydrogenation
Method Overview:
This approach involves initial formation of unsaturated aldehyde intermediates, which are subsequently hydrogenated and functionalized to introduce methyl and silyl groups at specific positions on the cyclopentane ring.
Condensation of Unsaturated Aldehydes:
Starting with acrolein or similar compounds, the aldehyde undergoes dimerization or oligomerization under basic or acidic conditions, forming dihydropyran derivatives. This process is similar to the method described in patent US2480990A, where acrolein is condensed with other aldehydes or alcohols to generate dihydropyran carboxaldehyde intermediates.Hydrogenation to Tetrahydropyran Derivatives:
The dihydropyran aldehyde is subjected to catalytic hydrogenation using Raney nickel or palladium catalysts under high pressure (>1500 psi) and elevated temperatures (>50°C). This step saturates the ring and reduces the formyl group to a hydroxymethyl group, yielding tetrahydropyran-2-methanol derivatives.Functional Group Transformations:
The hydroxymethyl group can be converted into a methyl group via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. The silyl group is introduced by treating the methylated intermediate with chlorotrimethylsilane in the presence of a base, forming the trimethylsilyl methyl substituent.Ring Contraction to Cyclopentane:
The key step involves ring contraction facilitated by acid-catalyzed dehydration or rearrangement, transforming the tetrahydropyran ring into a cyclopentane ring bearing the aldehyde function at the 1-position. This step may involve controlled heating with acid catalysts like p-toluenesulfonic acid (p-TsOH) and can be optimized to maximize yield and selectivity.
- Well-established multi-step process with predictable outcomes.
- Flexibility in introducing various substituents at different stages.
- Longer synthesis route with multiple purification steps.
- Requires careful control of reaction conditions to avoid side reactions such as over-reduction or polymerization.
Summary Table of Preparation Methods
| Method | Key Reactions | Catalysts/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Vapor-phase dehydration of tetrahydropyran derivatives | Dehydration, isomerization | Alumina, silica-alumina, high temperature (>300°C) | High selectivity, scalable | Equipment-intensive, temperature-sensitive |
| Multi-step olefinic aldehyde condensation and hydrogenation | Condensation, hydrogenation, methylation, ring contraction | Acid catalysts, Raney nickel, chlorotrimethylsilane | Versatile, allows functionalization | Longer process, multiple purification steps |
Chemical Reactions Analysis
2-Methyl-1-[(trimethylsilyl)methyl]cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
2-Methyl-1-[(trimethylsilyl)methyl]cyclopentane-1-carbaldehyde has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[(trimethylsilyl)methyl]cyclopentane-1-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The trimethylsilyl group can stabilize reactive intermediates, facilitating certain chemical transformations.
Comparison with Similar Compounds
Table 1: Structural Comparison of Cyclopentane Derivatives
Key Observations:
Steric Effects : The TMS group in the target compound provides greater steric shielding to the aldehyde group compared to methyl or ethyl substituents. This may reduce undesired side reactions (e.g., aldol condensation) while preserving aldehyde functionality for selective transformations .
This contrasts with electron-donating alkyl groups (e.g., ethyl), which may stabilize the carbonyl through hyperconjugation .
Thermal Stability: Analogs like 2-Methylcyclopentanone (bp 139–140°C) suggest that the target compound likely has a higher boiling point due to increased molecular weight and possible dipole interactions involving the TMS group .
Biological Activity
2-Methyl-1-[(trimethylsilyl)methyl]cyclopentane-1-carbaldehyde is an organic compound classified as a cycloalkane, specifically a derivative of cyclopentane. Its structure features a cyclopentane ring with a trimethylsilyl group and an aldehyde functional group at the 1-position. This compound has garnered interest due to its potential biological activities, although specific data on its biological effects remain limited.
Chemical Structure and Properties
- Molecular Formula : C10H18OSi
- Molecular Weight : Approximately 198.38 g/mol
- Functional Groups : Aldehyde and trimethylsilyl
The presence of the trimethylsilyl group is notable as it enhances the compound's stability and reactivity, which may influence its biological interactions.
Biological Activity Overview
While comprehensive studies specifically targeting the biological activity of 2-Methyl-1-[(trimethylsilyl)methyl]cyclopentane-1-carbaldehyde are scarce, several insights can be drawn from related compounds and the general behavior of aldehydes in biological systems:
-
Aldehyde Functionalities : Aldehydes are known to participate in enzyme-catalyzed reactions and exhibit various biological activities, including:
- Antimicrobial Properties : Many aldehydes have demonstrated effectiveness against a range of microorganisms.
- Anti-inflammatory Effects : Some aldehydes can modulate inflammatory responses, potentially offering therapeutic benefits.
- Reactivity with Biological Molecules : The aldehyde group can act as a reactive site for nucleophiles, which may lead to various reaction pathways relevant in medicinal chemistry.
Structure-Activity Relationship (SAR)
The structure of 2-Methyl-1-[(trimethylsilyl)methyl]cyclopentane-1-carbaldehyde suggests potential interactions based on its functional groups:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 3-Methyl-1-[(trimethylsilyl)methyl]cyclopentane-1-carbaldehyde | C10H18OSi | Methyl group at the 3-position |
| 1-[(Trimethylsilyl)methyl]cyclopentane-1-carbaldehyde | C9H16OSi | Lacks methyl substitution on the cyclopentane ring |
| 2-Piperidinethione, 1-[(trimethylsilyl)methyl]- | C10H18N2S | Contains a piperidine ring instead of cyclopentane |
The unique arrangement of functional groups in 2-Methyl-1-[(trimethylsilyl)methyl]cyclopentane-1-carbaldehyde may enhance its reactivity compared to structurally similar compounds.
Case Studies and Research Findings
Research into related compounds provides insights into the potential biological activities of similar aldehydes:
- Antimicrobial Activity : A study evaluated various aldehyde compounds for their antimicrobial properties, revealing that certain structural features significantly enhance efficacy against specific bacterial strains.
- Enzyme Inhibition : Compounds with aldehyde functionalities have been shown to inhibit enzymes involved in inflammatory pathways, suggesting that similar mechanisms might be explored for 2-Methyl-1-[(trimethylsilyl)methyl]cyclopentane-1-carbaldehyde .
- Cytotoxicity Studies : Research on structurally analogous compounds indicated varying degrees of cytotoxicity in cancer cell lines, highlighting the importance of substituent groups in determining biological activity .
Q & A
Q. Critical Considerations :
- Monitor reaction progress via TLC or GC-MS to avoid over-silylation.
- Use inert atmospheres (N₂/Ar) to prevent oxidation of the aldehyde group.
How can spectroscopic techniques confirm the structure and purity of this compound?
Level : Basic (Characterization)
Answer :
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : The aldehyde proton (~9.8 ppm, singlet) and TMS methyl groups (0.1–0.3 ppm, singlet) are diagnostic. Cyclopentane protons appear as complex splitting patterns (δ 1.2–2.5 ppm).
- ¹³C NMR : The aldehyde carbon (~200 ppm) and TMS carbons (~0–5 ppm) confirm functional groups.
Q. Infrared (IR) Spectroscopy :
- Strong absorption at ~1720 cm⁻¹ (C=O stretch of aldehyde) and ~1250 cm⁻¹ (Si-C stretch of TMS) .
Q. Purity Analysis :
- Use HPLC with a C18 column (retention time comparison to standards) or GC-MS to detect impurities.
What challenges arise in regioselective functionalization of the cyclopentane ring, and how can they be addressed?
Level : Advanced (Experimental Design)
Answer :
Challenges :
- Steric hindrance from the bulky TMS group may reduce reactivity at adjacent positions.
- Competing reaction pathways (e.g., aldehyde oxidation vs. cyclopentane functionalization).
Q. Solutions :
Q. Example Protocol :
- Protect aldehyde → Perform Pd-catalyzed cross-coupling → Deprotect aldehyde.
How do computational methods elucidate reaction mechanisms involving this compound?
Level : Advanced (Mechanistic Studies)
Answer :
Density Functional Theory (DFT) :
- Predicts transition states and intermediates in silylation or cycloaddition reactions.
- Calculates activation energies to identify rate-determining steps (e.g., TMS group steric effects) .
Q. Molecular Dynamics (MD) Simulations :
- Models solvent effects on reaction kinetics (e.g., polar aprotic solvents enhance aldehyde reactivity).
Q. Case Study :
- Compare computed IR spectra with experimental data to validate mechanistic pathways .
How should researchers resolve contradictions in kinetic data from different studies?
Level : Advanced (Data Analysis)
Answer :
Common Contradictions :
- Discrepancies in reaction rates due to solvent purity or temperature gradients.
- Conflicting regioselectivity outcomes from varying catalysts.
Q. Resolution Strategies :
Reproduce Conditions : Standardize solvent, catalyst loading, and temperature (e.g., 139–145°C for distillation ).
Control Experiments : Test individual reaction components (e.g., aldehyde vs. TMS group reactivity).
Multivariate Analysis : Use Design of Experiments (DoE) to isolate variables affecting outcomes .
Example :
If Study A reports faster kinetics in THF and Study B in DMF, conduct parallel experiments with both solvents and analyze via Arrhenius plots.
What are the potential applications of this compound in medicinal chemistry?
Level : Advanced (Applied Research)
Answer :
Key Applications :
- Protease Inhibitors : The TMS group mimics hydrophobic pockets in enzyme active sites.
- Prodrug Design : Aldehyde group enables pH-sensitive release mechanisms.
Q. Methodological Insights :
- Structure-Activity Relationship (SAR) : Modify the cyclopentane ring or TMS group to optimize binding affinity.
- In Silico Screening : Use molecular docking to predict interactions with target proteins (e.g., HIV-1 protease) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
